REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[N:40]([CH2:43][CH2:44]O)=[N+]=[N-].C(N(CC)CC)C.C(S)(S)CC>C1COCC1.O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:44][CH2:43][NH2:40])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
19.67 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
diethyl azodicarboxylate
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Quantity
|
13.06 g
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(CC)(S)S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
|
Details
|
diluted with 90 mL ethyl acetate
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Type
|
ADDITION
|
Details
|
diluted with hexane (400 mL)
|
Type
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FILTRATION
|
Details
|
the resulting solids filtered away
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N NaOH and water
|
Type
|
ADDITION
|
Details
|
Pentane was added
|
Type
|
CUSTOM
|
Details
|
precipitation of a white solid
|
Type
|
FILTRATION
|
Details
|
that was again filtered away
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (60 mL)
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 2×200 mL 1N HCl
|
Type
|
WASH
|
Details
|
the aqueous layer washed with 100 mL methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted 3×75 mL methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(OCCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.97 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |